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Gluconate-d2 (sodium)

Cat. No.: B12395773
M. Wt: 220.15 g/mol
InChI Key: UPMFZISCCZSDND-ZCRZOLOFSA-M
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Description

Significance of Deuterium (B1214612) as a Stable Isotope Tracer in Advanced Research

Deuterium (²H), a stable isotope of hydrogen, holds particular significance as a tracer in advanced research. researchgate.net Its use, known as deuterium labeling, offers several advantages. The substantial mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to a significant kinetic isotope effect, where the rate of a chemical reaction can be altered by the presence of deuterium. symeres.com This effect is a valuable tool for studying reaction mechanisms. symeres.comthalesnano.com

In metabolic research, deuterium oxide (D₂O), or heavy water, has seen a resurgence in use. physoc.orgnih.gov It can be orally administered and allows for the simultaneous monitoring of turnover and flux through various substrates like proteins, lipids, and glucose over extended periods. nih.gov This makes it particularly well-suited for studying human exercise physiology and other long-term metabolic processes in a more natural, "real-world" setting. nih.gov Furthermore, deuterium labeling is instrumental in drug discovery and development. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule, it's possible to slow down its breakdown, a concept known as the "deuterium switch". nih.gov This can lead to improved pharmacokinetic profiles and potentially enhanced efficacy and safety of pharmaceuticals. researchgate.netnih.gov

Overview of Gluconate-d2 (sodium) in Contemporary Academic and Research Contexts

Gluconate-d2 (sodium) is a deuterated form of sodium gluconate, a salt of gluconic acid. Sodium gluconate itself is a naturally occurring and readily biodegradable substance used in various industrial applications and as a chelating agent. santos.com The introduction of deuterium into the gluconate molecule creates a valuable tool for specific research applications, particularly in metabolic studies.

Historical Perspectives on Deuterium Labeling in Compound Studies

The use of deuterium in scientific research dates back to the early 20th century, shortly after its discovery. researchgate.netspectroscopyonline.com Early applications of deuterium oxide (heavy water) in metabolic research laid the groundwork for our understanding of substrate kinetics. physoc.org The 1960s saw the initial incorporation of deuterium into drug compounds, though the practice did not become widespread until the last two decades. nih.gov This recent surge in interest is largely due to the "deuterium switch" strategy, which has shown commercial potential in improving existing drugs. nih.gov The development of advanced analytical techniques, especially in mass spectrometry, has further propelled the use of deuterium labeling by enabling precise detection and quantification of deuterated molecules. nih.govacs.org

Rationale for Deuterium Incorporation in Gluconate Molecules

The incorporation of deuterium into gluconate to form Gluconate-d2 (sodium) is driven by the need for a stable isotope-labeled tracer to study glucose metabolism. Deuterium-labeled glucose and its metabolites are increasingly used in Deuterium Metabolic Imaging (DMI), a non-invasive technique to assess metabolic pathways in vivo. nih.govaacrjournals.orgnih.gov

The primary rationale for using deuterated gluconate includes:

Metabolic Tracing: Gluconate is a derivative of glucose, and by labeling it with deuterium, researchers can track its metabolic fate. medchemexpress.comfrontiersin.org This is particularly relevant in studying pathways like the pentose (B10789219) phosphate (B84403) pathway, where gluconate is an intermediate.

Investigating Disease States: DMI using deuterated glucose has been employed to study metabolic changes in diseases like glioblastoma, where alterations in glucose metabolism are a hallmark. aacrjournals.org Labeled gluconate can provide complementary information on specific metabolic fluxes.

Non-Invasive Assessment: Similar to other deuterated tracers, Gluconate-d2 (sodium) can be used in techniques like Deuterium Magnetic Resonance Spectroscopic Imaging (DMRSI) to non-invasively map metabolic rates in tissues like the human brain. nih.gov

Table 1: Applications of Stable Isotope Labeling

Application AreaDescription of UseKey Stable Isotopes
Metabolic Research Tracing the flow of elements through metabolic pathways to understand cellular processes. wikipedia.org²H, ¹³C, ¹⁵N
Drug Metabolism and Pharmacokinetics (DMPK) Studying the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling can improve pharmacokinetic properties. symeres.comnih.gov²H
Mechanistic and Kinetic Studies Utilizing the kinetic isotope effect of deuterium to elucidate reaction mechanisms. symeres.com²H, ¹³C, ¹⁵N
Quantitative Analysis Using labeled compounds as internal standards in mass spectrometry for precise quantification of target molecules. thalesnano.com²H, ¹³C, ¹⁵N
Structural Biology Employing NMR and mass spectrometry with labeled molecules to determine the structure and dynamics of biomolecules. wikipedia.orgsilantes.com²H, ¹³C, ¹⁵N

Table 2: Key Properties of Deuterium as a Tracer

PropertySignificance in Research
Stable (Non-Radioactive) Safe for use in human studies and long-term experiments without the hazards of radiation. silantes.com
Significant Mass Difference from Protium Leads to a pronounced kinetic isotope effect, which is useful for studying reaction mechanisms. symeres.com
Versatile Labeling Can be incorporated into a wide range of molecules, including water (D₂O), for broad metabolic tracing. physoc.orgnih.gov
Detection by MS and NMR Allows for sensitive and specific detection and quantification of labeled molecules. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaO7 B12395773 Gluconate-d2 (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NaO7

Molecular Weight

220.15 g/mol

IUPAC Name

sodium;(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i1D2;

InChI Key

UPMFZISCCZSDND-ZCRZOLOFSA-M

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies for Gluconate D2 Sodium

Strategies for Site-Specific and Global Deuterium (B1214612) Incorporation

The synthesis of Gluconate-d2 (sodium) can be approached through methods designed for either site-specific or global incorporation of deuterium atoms. These strategies range from direct exchange reactions to the use of isotopically labeled starting materials.

Hydrogen-Deuterium Exchange Reactions (H-D Exchange)

Hydrogen-Deuterium (H-D) exchange is a fundamental technique for substituting hydrogen atoms with deuterium. nih.gov This process can be applied to exchange both labile and non-labile protons on the gluconate molecule.

Labile Proton Exchange : The hydroxyl (-OH) and carboxylic acid (-COOH) protons on gluconic acid (the precursor to sodium gluconate) are labile. These protons readily exchange with deuterium when dissolved in a deuterium source like heavy water (D₂O). wikipedia.orgwikipedia.org This is an equilibrium-driven process, requiring a high molar excess of the deuterium source to achieve significant incorporation. wikipedia.org

Non-Labile Proton Exchange : The carbon-bound hydrogen atoms (C-H) are non-labile and require more rigorous conditions for exchange. This is typically achieved through acid or base catalysis. nih.gov For instance, base-catalyzed H-D exchange can facilitate deuterium incorporation at carbon positions adjacent to carbonyl groups through keto-enol equilibria. nih.gov While effective for some molecules, achieving high site-specificity on a polyhydroxy compound like gluconate can be challenging and may result in a mixture of isotopologues. nih.gov

The reaction conditions for H-D exchange can be summarized as follows:

Proton TypeDeuterium SourceCatalystConditionsOutcome
Labile (-OH)D₂ONoneRoom Temperature, Neutral pHRapid exchange of hydroxyl protons
Non-Labile (C-H)D₂OAcid or BaseElevated Temperature/PressureSlower exchange of carbon-bound protons

Catalytic Deuteration Approaches

Catalytic methods offer a powerful route for deuteration, often providing higher efficiency and selectivity. These approaches typically involve a metal catalyst and a deuterium source.

Heterogeneous Catalysis : Metals such as palladium (Pd) or platinum (Pt) on a carbon support (Pd/C, Pt/C) are commonly used for H-D exchange reactions with D₂O at elevated temperatures. ansto.gov.ausemanticscholar.org This method is a primary technique for synthesizing a variety of deuterated molecules. ansto.gov.au Recently, novel catalysts, such as atomically dispersed Fe-P pair sites, have been developed to activate D₂O under milder conditions, enabling highly efficient and regioselective deuteration of certain organic molecules. cardiff.ac.uk For gluconate, such catalysts could potentially target specific C-H bonds influenced by the neighboring hydroxyl and carboxylate groups.

Homogeneous Catalysis : While less common for simple exchange, homogeneous catalysts can be designed for highly specific deuteration reactions. For instance, copper-catalyzed transfer hydrodeuteration has been used to precisely deuterate the benzylic position of aryl alkynes. nih.gov Applying similar principles to gluconate would require the development of a catalyst system that recognizes a specific site on its aliphatic backbone.

A comparison of potential catalytic systems is provided below:

Catalyst SystemDeuterium SourceTypical SubstratesPotential for Gluconate
Pd/C or Pt/CD₂OAromatics, HeterocyclesGlobal deuteration of C-H bonds under thermal conditions
Fe-P Pair-SiteD₂O(Hetero)arenesPotentially more selective deuteration under milder conditions
Copper-based2-propanol-d₈AlkynesSite-specific deuteration would require significant methods development

Precursor-Based Isotopic Labeling Methods

One of the most straightforward strategies for producing globally deuterated gluconate is to start with an isotopically labeled precursor. Since sodium gluconate is commercially produced by the fermentation or catalytic oxidation of glucose, using deuterated glucose as the starting material is a highly effective approach. wikipedia.orgkingsunconcreteadmixtures.commdpi.com

In this method, cells capable of synthesizing glucose, or a chemical oxidation process, incorporate deuterium from a deuterated source. researchgate.net For example, microorganisms can be grown in a medium containing D₂O and a deuterated carbon source, such as [²H,¹³C]glucose. unl.pt The resulting fully deuterated glucose can then be converted to deuterated gluconic acid, which is subsequently neutralized with a sodium base to yield Gluconate-d2 (sodium). amazonaws.comresearchgate.net This ensures that deuterium is incorporated throughout the carbon skeleton of the final product.

PrecursorSynthesis MethodProductDeuteration Pattern
Deuterated GlucoseFermentation (e.g., Aspergillus niger)Gluconate-d2 (sodium)Global
Deuterated GlucoseCatalytic Oxidation (e.g., Pd-Bi catalyst)Gluconate-d2 (sodium)Global

Advanced Synthesis Techniques for Enhanced Production

To improve the efficiency, safety, and scalability of deuterated compound synthesis, advanced techniques such as flow chemistry and microwave-assisted synthesis have been developed.

Flow Synthesis Systems for Deuterated Compounds

Flow chemistry offers significant advantages over traditional batch synthesis for deuteration reactions. nih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. ansto.gov.au This can lead to increased production capacity, improved selectivity, and minimized decomposition of thermally sensitive compounds. ansto.gov.au

For the synthesis of Gluconate-d2 (sodium), a flow reactor could be packed with a heterogeneous catalyst (e.g., Pt/Al₂O₃). A solution of sodium gluconate and D₂O would be passed through the heated reactor, facilitating the H-D exchange in a continuous manner. tn-sanso.co.jp This approach allows for efficient use of the expensive D₂O and simplifies the process from reaction to purification. tn-sanso.co.jp

Table 2.1: Comparison of Batch vs. Flow Synthesis for Deuteration

Feature Batch Synthesis Flow Synthesis
Production Scale Limited by reactor size Easily scalable by extending run time
Heat/Mass Transfer Inefficient, can lead to hotspots Highly efficient and uniform
Safety Handling of high pressures can be risky Smaller reaction volumes enhance safety
Process Control Less precise Precise control over temperature, pressure, time

| Automation | Complex | Readily adaptable to automation |

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. at.ua By using microwave irradiation, H-D exchange reactions can be completed in minutes rather than hours, significantly improving efficiency. researchgate.netnih.gov The heating is rapid and uniform, which can lead to higher isotopic incorporation and cleaner reactions. tn-sanso.co.jpresearchgate.net

This technique could be applied to the deuteration of sodium gluconate by placing a solution of the compound in D₂O, potentially with a catalyst, in a microwave reactor. The rapid heating would accelerate the exchange of both labile and non-labile protons. researchgate.net This method is particularly advantageous for preparing deuterated compounds for use as internal standards in mass spectrometry or for mechanistic studies. nih.gov

Table 2.2: Advantages of Microwave-Assisted Deuteration

Advantage Description
Speed Reaction times are dramatically reduced (minutes vs. hours). researchgate.net
Efficiency Often leads to higher yields and greater isotopic incorporation.
Purity Reduced reaction times can minimize the formation of byproducts.

| Energy | Localized, direct heating is more energy-efficient than conventional methods. |

Fermentation-Based Deuterium Incorporation (if applicable for d2 specifically)

The industrial production of sodium gluconate predominantly relies on the fermentation of glucose by microorganisms such as Aspergillus niger and Pseudomonas species. wikipedia.orgkingsunconcreteadmixtures.com These processes are highly optimized for yield and purity of the non-deuterated compound.

Theoretically, fermentation-based deuterium incorporation could be achieved by utilizing deuterated starting materials, such as deuterated glucose, or by conducting the fermentation in a deuterium-enriched medium (D₂O). However, no specific studies detailing the fermentation of a d2-glucose precursor to produce Gluconate-d2 (sodium) have been identified. Similarly, research on the adaptation of Aspergillus niger or Pseudomonas species to D₂O-rich environments for the specific production of Gluconate-d2 is not present in the available literature. While microorganisms can be cultured in deuterated media, the specific incorporation pattern of deuterium into gluconate and the resulting isotopic enrichment at specific molecular positions would require extensive investigation and optimization.

Optimization of Isotopic Enrichment and Radiochemical Purity in Gluconate-d2 (sodium)

The optimization of isotopic enrichment is a critical step in the synthesis of any isotopically labeled compound. This process aims to maximize the percentage of molecules that contain the desired number of isotopic labels at the specified positions. For Gluconate-d2 (sodium), this would involve ensuring that the vast majority of the gluconate molecules contain exactly two deuterium atoms at the intended locations.

General strategies for optimizing isotopic enrichment in metabolic labeling experiments involve controlling the isotopic purity of the precursor materials and the composition of the culture medium. nih.gov Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the level of isotopic enrichment and the positional distribution of the isotopes within the molecule. rsc.org

However, in the absence of established synthetic methods for Gluconate-d2 (sodium), specific protocols for optimizing its isotopic enrichment and ensuring its radiochemical purity (a term more relevant for radioactive isotopes but conceptually similar to isotopic purity for stable isotopes) have not been developed. The challenges would include controlling the deuterium exchange reactions and ensuring the stability of the label throughout the synthesis and purification processes.

A hypothetical optimization process would involve the systematic variation of fermentation parameters or chemical reaction conditions, followed by rigorous analysis of the resulting product to determine the isotopic distribution.

Parameter to OptimizePotential Effect on Isotopic EnrichmentAnalytical Technique for Verification
Deuterated Precursor PurityDirectly impacts the maximum achievable enrichment of the final product.Mass Spectrometry, NMR
D₂O Concentration in MediumInfluences the extent of non-specific deuterium incorporation.Mass Spectrometry, NMR
Fermentation TimeCan affect both yield and potential back-exchange of deuterium.HPLC, Mass Spectrometry
Purification MethodCrucial for separating the desired deuterated compound from unlabeled or partially labeled species.HPLC, Mass Spectrometry

This table represents a theoretical framework for optimization, as specific data for Gluconate-d2 (sodium) is unavailable.

Synthesis of Deuterated Gluconate Derivatives and Analogs

The synthesis of deuterated derivatives and analogs of gluconate could be valuable for various research purposes, including metabolic tracing and as internal standards in analytical chemistry. While there is literature on the synthesis of deuterated glucuronic acid esters, which are structurally related to gluconate, specific methods for producing a range of deuterated gluconate derivatives are not well-documented. nih.gov

The synthesis of such derivatives would likely involve either starting from a deuterated gluconate precursor or introducing deuterium into a pre-existing gluconate derivative through chemical exchange reactions. For instance, α,α-dideuterio benzyl (B1604629) alcohols have been synthesized through the reductive deuteration of aromatic esters using D₂O as the deuterium source, a strategy that could potentially be adapted for gluconate esters. organic-chemistry.org

The development of a synthetic route to Gluconate-d2 (sodium) would be the first step towards creating a portfolio of deuterated gluconate derivatives. Subsequent chemical modifications could then be explored to produce esters, amides, or other analogs with specific deuterium labeling patterns.

Advanced Spectroscopic and Structural Elucidation of Gluconate D2 Sodium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the atomic connectivity and environment. For isotopically labeled compounds like Gluconate-d2 (sodium), specific NMR methods are employed to confirm the position and extent of deuterium (B1214612) incorporation.

Deuterium NMR (2H NMR) for Direct Detection and Quantification

Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and location of deuterium atoms within a molecule. magritek.com In a ²H NMR experiment on Gluconate-d2 (sodium), a distinct resonance corresponding to the deuterium nucleus at the C2 position would be observed. The chemical shift of this signal is expected to be nearly identical to the chemical shift of the proton at the same position in the ¹H NMR spectrum. magritek.comcore.ac.uk

The integration of the ²H NMR signal allows for the quantification of deuterium enrichment at the specific site. This is crucial for verifying the isotopic purity of the labeled compound. The experiment is typically performed in a non-deuterated solvent to avoid overwhelming solvent signals. dal.ca The natural abundance of deuterium is very low, so the presence of a strong signal in the ²H spectrum is a clear indicator of successful deuteration.

A study on the use of ²H NMR to quantify gluconeogenesis demonstrated that the deuterium resonances of gluconate derived from deuterated glucose are well-resolved, allowing for precise measurement of isotopic enrichment at specific positions. core.ac.uk This highlights the power of ²H NMR in distinguishing and quantifying positional isotopomers.

Proton NMR (¹H NMR) in Deuterated Solvents and for Residual Proton Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds. amazonaws.comjournalirjpac.com When analyzing Gluconate-d2 (sodium), the ¹H NMR spectrum, typically recorded in D₂O, would show the absence or significant reduction of the signal corresponding to the proton at the C2 position. scispace.comresearchgate.net This disappearance confirms the successful substitution of a proton with a deuterium atom at that specific location.

The following table summarizes the typical ¹H NMR chemical shifts for the protons in unlabeled sodium gluconate, which serves as a reference for analyzing the spectrum of the deuterated analogue.

ProtonChemical Shift (ppm)Multiplicity
H2~4.04d
H3~3.74t
H4~3.58t
H5~3.67m
H6, H6'~3.54-3.58m
Note: Chemical shifts are approximate and can vary based on experimental conditions.

In the ¹H NMR spectrum of Gluconate-d2 (sodium), the doublet at ~4.04 ppm would be absent or greatly diminished.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Isotopic Enrichment Assessment

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. chemicalbook.comresearchgate.net For Gluconate-d2 (sodium), the ¹³C NMR spectrum would confirm the presence of the six carbon atoms of the gluconate chain. The introduction of a deuterium atom at C2 can lead to subtle but observable effects on the ¹³C NMR spectrum.

The C2 carbon, being directly attached to the deuterium, will exhibit a characteristic change in its resonance. The signal may appear as a multiplet due to ¹³C-²H coupling, and there is often a slight upfield shift (isotope shift) compared to the unlabeled compound. The signals of the adjacent carbons (C1 and C3) may also show minor shifts or broadening.

The following table presents typical ¹³C NMR chemical shifts for unlabeled sodium gluconate.

CarbonChemical Shift (ppm)
C1 (C=O)~178-180
C2~72-74
C3~71-73
C4~70-72
C5~71-73
C6~62-64
Note: Chemical shifts are approximate and can vary based on experimental conditions. chemicalbook.com

Analysis of the ¹³C NMR spectrum is essential for confirming the integrity of the carbon skeleton and assessing the isotopic effect of deuteration.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complex Structural Assignment and Conformational Studies

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of Gluconate-d2 (sodium), the absence of a cross-peak between the H3 proton and the (now absent) H2 proton would further confirm the position of deuteration. The remaining correlations would help in assigning the other protons of the sugar chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu For Gluconate-d2 (sodium), the HSQC spectrum would lack a cross-peak for the C2 carbon to a proton signal, as the proton has been replaced by deuterium. This provides definitive evidence for the location of the deuterium label. researchgate.net

These multi-dimensional techniques, when used in combination, provide a robust and detailed structural characterization of Gluconate-d2 (sodium).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula. For Gluconate-d2 (sodium), the expected molecular formula is C₆H₁₀DNaO₇. The monoisotopic mass of this compound will be higher than that of unlabeled sodium gluconate (C₆H₁₁NaO₇) by the difference in mass between a deuterium atom and a proton atom. nih.gov

The accurate mass measurement provided by HRMS serves as a crucial piece of evidence to confirm the successful incorporation of a single deuterium atom in the gluconate molecule. This technique is often used in conjunction with chromatography for the analysis of complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis and impurity profiling of pharmaceutical compounds, including isotopically labeled molecules like Gluconate-d2 (sodium). resolvemass.carsc.org This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. resolvemass.carsc.org

For the analysis of Gluconate-d2 (sodium), a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method would likely be developed. The choice of column and mobile phase would be optimized to achieve a good peak shape and resolution of the main component from any potential impurities. sigmaaldrich.comresearchgate.net These impurities could include non-deuterated sodium gluconate, under-deuterated species, or by-products from the synthesis.

Quantitative analysis is typically performed using a stable isotope-labeled internal standard, which in this case could be ¹³C-labeled sodium gluconate, to ensure high accuracy and precision. nih.gov The mass spectrometer would be operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio (m/z) of Gluconate-d2 (sodium) and its impurities. High-resolution mass spectrometry (HRMS) can provide elemental composition data for unknown impurities, aiding in their identification. americanpharmaceuticalreview.comeurofins.com

Hypothetical LC-MS Parameters for Gluconate-d2 (sodium) Analysis:

ParameterValue
LC Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Negative Electrospray Ionization (ESI-)
Monitored Ions (m/z) 197.06 (Gluconate-d2), 195.05 (Gluconate)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Insights

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for confirming the chemical structure of a compound and identifying the location of isotopic labels. eurofins-biomnis.commsaltd.co.uk In an MS/MS experiment, the parent ion of interest (in this case, the deprotonated Gluconate-d2 ion at m/z 197) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation pattern of Gluconate-d2 would be compared to that of its non-deuterated counterpart. usc.edu The mass shifts in the fragment ions would reveal the position of the two deuterium atoms. For example, if a fragment ion containing the C2 position shows a +2 Da mass shift compared to the corresponding fragment in non-deuterated gluconate, it would confirm the location of deuteration at that position. This detailed structural information is crucial for verifying the successful and specific synthesis of Gluconate-d2 (sodium). A study on magnesium gluconate has detailed the fragmentation pathways which can be extrapolated to predict the behavior of the deuterated sodium salt. researchgate.net

Predicted MS/MS Fragmentation of Gluconate-d2 (sodium) (Negative Ion Mode):

Parent Ion (m/z)Fragment Ion (m/z)Predicted Neutral LossStructural Implication
197179H₂O (from deuterated hydroxyl)Loss of water
197129C₂H₂D₂O₂Cleavage of the carbon chain
197113C₃H₄D₂O₃Cleavage of the carbon chain
19789C₃H₂D₂O₄Cleavage of the carbon chain

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotope Ratio Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the precise isotopic abundance of elements in a sample with very high precision. researchgate.netiaea.org For Gluconate-d2 (sodium), IRMS would be used to determine the exact deuterium enrichment, which is a critical quality attribute for isotopically labeled compounds.

The sample is typically combusted or pyrolyzed to convert the organic material into simple gases like H₂ and CO. These gases are then introduced into the mass spectrometer, which is designed to precisely measure the ratio of isotopes (e.g., D/H). nih.gov This technique can provide a highly accurate value for the atom percent of deuterium in the Gluconate-d2 (sodium), confirming that the desired level of deuteration has been achieved. The precision of IRMS is often better than that of other mass spectrometry techniques for isotope ratio measurements. wiley.com

Hypothetical IRMS Data for a Batch of Gluconate-d2 (sodium):

ParameterValue
Target Deuterium Enrichment >98 atom % D
Measured D/H Ratio 0.045
Calculated Atom % D 98.2%
Precision (RSD) <0.5%

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy) for Deuterium-Induced Band Shifts

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies. When a hydrogen atom is replaced by a deuterium atom, the mass of the atom involved in the bond increases, which leads to a predictable shift in the vibrational frequency to a lower wavenumber. rsc.org

In the FTIR spectrum of Gluconate-d2 (sodium), the most significant changes compared to the non-deuterated form would be observed in the regions corresponding to C-H and O-H stretching and bending vibrations. researchgate.netjournalirjpac.com The C-D stretching vibrations are expected to appear in the range of 2100-2300 cm⁻¹, a region that is typically free of other strong absorptions. rsc.org The O-D stretching vibrations from any deuterated hydroxyl groups would also be shifted to lower frequencies compared to O-H stretching vibrations. researchgate.net These deuterium-induced band shifts provide clear evidence of successful deuteration and can also offer insights into the specific sites of labeling. acs.orgnih.gov

Expected FTIR Band Shifts for Gluconate-d2 (sodium):

Vibrational ModeNon-Deuterated Wavenumber (cm⁻¹)Deuterated Wavenumber (cm⁻¹)
O-H Stretch~3300~2400 (O-D Stretch)
C-H Stretch~2900~2150 (C-D Stretch)
C=O Stretch~1600~1600 (unaffected)
C-O Stretch~1100~1050 (minor shift)

X-ray Diffraction (XRD) Studies for Solid-State Structure (if relevant for deuterated form)

These changes might include slight alterations in bond lengths, bond angles, and hydrogen (or deuterium) bonding networks. researchgate.net For instance, the C-D bond is slightly shorter than the C-H bond, and deuterium bonds are generally stronger than hydrogen bonds. These subtle differences can influence the crystal lattice parameters. Such studies, while challenging, can provide a detailed understanding of the solid-state structure of the deuterated compound.

Mechanistic Investigations Utilizing Gluconate D2 Sodium As a Tracer

Elucidation of Chemical Reaction Mechanisms

The presence of deuterium (B1214612) in a molecule can subtly alter reaction rates and provide a spectroscopic marker to follow atomic migration, offering deep insights into reaction mechanisms.

Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed and Non-Enzymatic Reactions

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon, known as a primary KIE, is a critical tool for determining whether the breaking of a specific C-H bond is part of the rate-determining step of a reaction.

While specific, detailed studies focusing on the KIE of Gluconate-d2 in enzyme-catalyzed reactions are not extensively documented in publicly available literature, the principles are well-established. For instance, in reactions catalyzed by dehydrogenases that utilize gluconate as a substrate, substituting a hydrogen atom at the position of oxidation with deuterium would be expected to yield a significant KIE if that oxidation step is rate-limiting.

In non-enzymatic systems, isotope effects have been observed in reactions involving gluconate. For example, a kinetic deuterium/hydrogen isotope effect of 1.25 was noted in studies of the ligand exchange dynamics of calcium L-lactate and sodium D-gluconate complexes in deuterium oxide. mejeri.dk This indicates that even processes not involving covalent bond cleavage, such as ligand exchange, can be sensitive to isotopic substitution, providing a means to probe the transition states of these interactions. mejeri.dk The application of Gluconate-d2 in such studies could help delineate the mechanisms of metal ion chelation and complex formation, which are crucial in various industrial applications. core.ac.uk

Tracking Hydrogen/Deuterium Migration and Exchange in Chemical Transformations

The use of deuterium-labeled compounds is a cornerstone for tracing the path of hydrogen atoms during chemical reactions. Gluconate-d2 can be used to follow the migration or exchange of deuterium atoms, providing unambiguous evidence for proposed reaction intermediates and pathways.

Studies have utilized deuterium oxide (D₂O) as a solvent to monitor the incorporation of deuterium into gluconate and its derivatives, demonstrating the feasibility of tracking hydrogen exchange. vtt.fi For example, in the study of the degradation of D-galacturonate, which proceeds through a sugar acid intermediate similar to gluconate, the use of D₂O allowed researchers to determine the stereospecificity of a protonation step by observing the position of deuterium incorporation via NMR spectroscopy. vtt.fi A similar approach with Gluconate-d2 as the starting material would allow for the direct tracking of the original deuterium atoms throughout a reaction sequence.

This technique is particularly powerful when combined with spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). For example, if Gluconate-d2 were subjected to an enzyme-catalyzed isomerization, the position of the deuterium atom in the resulting product, as determined by ¹H or ²H NMR, would reveal the stereochemistry and intramolecular nature of the hydrogen transfer. While specific research articles detailing the tracking of deuterium from a Gluconate-d2 starting material are not prominent, the use of deuterated internal standards, including deuterated gluconate for NMR, is a recognized practice, highlighting the utility of these labeled compounds in complex chemical analysis.

Metabolic Flux Analysis (MFA) in Non-Human Biological Systems

Metabolic Flux Analysis (MFA) is a key methodology in systems biology used to quantify the rates (fluxes) of metabolic pathways within a cell or organism. Isotopic tracers are essential for MFA, and while ¹³C-labeled substrates are more common, deuterated tracers like Gluconate-d2 offer complementary information.

Tracing Carbon Flow in Microbial Metabolism (e.g., Fungi, Bacteria, Algae)

Gluconate is a key intermediate in the metabolism of many microorganisms, often linking glycolysis with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). By supplying a microbial culture with Gluconate-d2 and analyzing the isotopic enrichment in downstream metabolites, researchers can trace the flow of the carbon backbone through central metabolism.

Various microorganisms are known to utilize gluconate as a carbon source, making them suitable candidates for such tracer studies. For instance, bacteria like Ralstonia eutropha and Limosilactobacillus fermentum, as well as filamentous fungi such as Trichoderma reesei, readily metabolize gluconate. vtt.finih.govmdpi.com In a typical experiment, the organism would be grown on a medium containing Gluconate-d2. After a certain period, metabolites would be extracted and analyzed by GC-MS or LC-MS to determine the extent and position of deuterium labeling in key intermediates like pyruvate (B1213749), amino acids derived from the TCA cycle, and sugar phosphates. This information reveals the relative activities of competing metabolic pathways.

Organism TypeExample OrganismRelevance for Gluconate Tracing
Bacteria Ralstonia eutropha H16Capable of utilizing gluconate; used as a model for biopolymer production. nih.gov
Bacteria Limosilactobacillus fermentum KUB-D18Possesses genes for D-gluconate transport and metabolism. mdpi.com
Fungi Trichoderma reeseiUtilizes D-galacturonate, a related sugar acid, with identified pathways that could metabolize gluconate. vtt.fi
Yeast Various SpeciesSome yeast species have been shown to gain the ability to utilize 2-Keto-D-gluconate through metabolic network expansion. embopress.org

Determination of Pentose Phosphate Pathway (PPP) Split Ratios in Microbial Fermentations

A crucial application of labeled gluconate is in determining the metabolic split ratio between glycolysis and the Pentose Phosphate Pathway (PPP). The PPP is vital for producing NADPH for reductive biosynthesis and precursor molecules for nucleotide synthesis. Gluconate is directly phosphorylated to 6-phosphogluconate, the entry point into the oxidative branch of the PPP.

This unique entry point makes labeled gluconate an ideal tracer for quantifying PPP flux. While studies have predominantly used ¹³C-labeled gluconate for this purpose, the principle remains the same for a deuterated tracer. By co-feeding a culture with unlabeled glucose and a small amount of labeled gluconate, the labeling pattern of downstream metabolites can directly quantify the proportion of carbon that enters the PPP.

For example, a study on the filamentous fungus Penicillium chrysogenum used [U-¹³C]gluconate to accurately determine the PPP split ratio. The results showed that the gluconate tracer method provided a more precise estimation compared to a more complex ¹³C-based MFA using labeled glucose. acs.org

Comparative Analysis of Methods for PPP Split Ratio Determination in P. chrysogenum

Method Estimated PPP Split Ratio 95% Confidence Interval Precision
Gluconate Tracer Method 51.8% 46.0% to 56.5% High
¹³C-based MFA (from glucose) 51.1% 40.0% to 63.5% Lower

Data sourced from studies on Penicillium chrysogenum. acs.org

This approach, if adapted for Gluconate-d2, could provide complementary data, particularly on the fluxes of reducing equivalents (NADPH) due to the isotopic distinction between hydrogen and deuterium.

Investigations of Substrate Utilization and Pathway Interconversions in Model Organisms

Understanding which substrates an organism can use and how they are metabolized is fundamental to microbiology and biotechnology. Gluconate-d2 can be employed as a tracer to confirm its utilization and to uncover the metabolic pathways involved. Many microorganisms, including the model organism Ralstonia eutropha, have a substrate range that naturally includes gluconate. nih.gov Metabolic engineering efforts have focused on expanding the substrate utilization of such organisms to include more common sugars like glucose and mannose, often by engineering pathways that converge on gluconate metabolism. nih.govgoogle.com

By introducing Gluconate-d2 to either wild-type or engineered strains, researchers can verify the activity of the gluconate utilization pathway and investigate its interaction with other metabolic routes. For example, analyzing the deuterium enrichment in intermediates of the Entner-Doudoroff pathway versus those of the Embden-Meyerhof-Parnas pathway would clarify how gluconate catabolism is integrated into the central metabolism of the specific model organism.

Table of Compounds

Compound Name
Gluconate-d2 (sodium)
Sodium gluconate
Glucose
Mannose
Pyruvate
6-phosphogluconate
NADPH
D-galacturonate
Calcium L-lactate

Studies in Cellular and Subcellular Processes (Non-Human Biological Models)

The use of isotopically labeled compounds is a cornerstone of modern biochemical and metabolic research. Substituting hydrogen with its stable, heavier isotope, deuterium (²H or D), creates a molecule that is chemically similar to its parent but physically distinguishable. clearsynth.com This property allows deuterated compounds, such as Gluconate-d2 (sodium), to serve as powerful tracers for elucidating complex biological processes at the molecular level without significantly perturbing the system under study. juniperpublishers.com In non-human biological models, from bacteria to yeast, these tracers provide invaluable insights into transport phenomena, enzyme kinetics, and molecular interactions.

The movement of substrates across cellular membranes is a fundamental process governed by a diverse array of transport proteins. Characterizing the mechanisms of these transporters is crucial to understanding cellular metabolism and homeostasis. Gluconate-d2 (sodium) serves as a valuable tool in these investigations, primarily by acting as a labeled analogue of the natural substrate.

In many microorganisms, the transport of gluconate is an active process coupled to an ion gradient. For instance, in bacteria such as Escherichia coli and Pseudomonas putida, specific permeases and transport systems facilitate the uptake of gluconate from the environment. nih.govuri.edu The transport is often driven by the sodium ion gradient maintained across the cell membrane, a common mechanism for the uptake of sugars and other nutrients. nih.govnih.govwikipedia.org

By replacing standard sodium gluconate with Gluconate-d2 (sodium) in the extracellular medium, researchers can precisely track the molecule's journey into the cell. Using techniques like mass spectrometry, the deuterated gluconate can be distinguished from the endogenous, non-deuterated pool, allowing for the quantification of uptake rates and transport efficiencies. This approach is superior to methods using radiolabels as it avoids the complications associated with radioactive materials.

Furthermore, in electrophysiological studies of ion channels, sodium gluconate is often used as a salt with a large, relatively impermeant anion to isolate the currents of specific cations. physiology.org In such contexts, employing Gluconate-d2 (sodium) could offer a way to verify the impermeability of the anion itself by testing for any deuterium signal within the cell post-experiment. Studies in various non-human models, including yeast (Saccharomyces cerevisiae) and bacteria, have established the metabolic pathways for gluconate, providing a rich context for such transport studies. nih.govmdpi.com

Table 1: Applications of Gluconate-d2 (sodium) in Substrate Transport Studies

Research AreaExperimental ApproachModel Organism ExampleInformation GainedReference
Quantification of UptakeIncubating cells with Gluconate-d2 (sodium) and measuring intracellular deuterium levels via mass spectrometry.Escherichia coli, Pseudomonas putidaDirect measurement of transport kinetics (Vmax, Km) and efficiency of specific gluconate transporters. nih.govuri.edu
Mechanism of CotransportAnalyzing uptake of Gluconate-d2 (sodium) under varying sodium ion concentrations.Yeast (Schizosaccharomyces pombe)Elucidation of the stoichiometry and dependence of gluconate transport on the sodium gradient. wikipedia.orgnih.gov
Ion Channel SelectivityUsing Gluconate-d2 (sodium) as the salt for a specific cation in patch-clamp experiments to confirm anion impermeability.Oocytes expressing specific transportersConfirmation that observed currents are due solely to cation movement, not leakage of the gluconate anion. physiology.org

Deuterium labeling is particularly powerful for probing the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net The KIE describes the change in the rate of a reaction when a hydrogen atom in the substrate is replaced by a deuterium atom. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in a rate-determining step will proceed more slowly with the deuterated substrate. juniperpublishers.com

While direct studies using Gluconate-d2 (sodium) are specific to certain research questions, extensive work on the closely related molecule 6-phosphogluconate provides a clear blueprint for its utility. The enzyme 6-phosphogluconate dehydrogenase, which catalyzes a key step in the pentose phosphate pathway, has been studied in detail using deuterated substrates in yeast models. nih.govnih.govunife.it

In a study on the enzyme from Candida utilis, researchers used deuterated ribulose-5-phosphate to investigate the reverse reaction. nih.govunife.it By measuring the KIE, they demonstrated that a chemical step (proton abstraction) was partially rate-limiting and that the product, 6-phosphogluconate, acts as an allosteric activator that changes the rate-limiting step of the reaction. nih.govunife.it Similarly, studies on the yeast enzyme using 3-deuterated 6-phosphogluconate showed that hydride transfer precedes decarboxylation, confirming a stepwise reaction mechanism. nih.gov These investigations reveal intricate details about the catalytic cycle that would be difficult to ascertain otherwise.

These principles are directly applicable to enzymes that use gluconate as a substrate, such as gluconate dehydrogenase and gluconate dehydratase, which are found in various bacteria like Gluconobacter oxydans and Thermoproteus tenax. researchgate.netnih.gov By synthesizing Gluconate-d2 (sodium) with deuterium at specific positions, investigators can determine which C-H bond is broken during catalysis and whether this step is kinetically significant.

Table 2: Deuterium Isotope Effects on the 6-Phosphogluconate Dehydrogenase Reaction

Enzyme SourceDeuterated SubstrateKinetic ParameterObserved Isotope Effect (Value)Mechanistic ImplicationReference
Yeast6-phosphogluconate-3-dV/K1.54Hydride transfer is part of a multi-step chemical reaction and is partially rate-limiting. nih.gov
Candida utilisRu5P-1-d (reverse reaction)D(V/K)1.68 (no 6PG present)A slow step preceding the chemical process is rate-limiting. nih.govunife.it
Candida utilisRu5P-1-d (reverse reaction)D(V/K)2.84 (6PG present)6PG binding causes the isotope-sensitive chemical step to become more rate-limiting. nih.govunife.it
Yeast6-phosphogluconate-3-dIntrinsic Dk3-4The intrinsic effect of deuterium on the hydride transfer step is significant. nih.gov

V/K represents the specificity constant; D(V/K) is the deuterium isotope effect on this parameter. Ru5P is Ribulose-5-phosphate; 6PG is 6-phosphogluconate.

Understanding how a substrate like gluconate binds to a transporter or an enzyme requires detailed structural information. Deuterium labeling is a key enabling technology for biophysical techniques used to study these interactions, particularly in the context of biological mimetic systems like detergent micelles or lipid nanoparticles. tandfonline.comansto.gov.autandfonline.com

One powerful technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). In HDX-MS, a protein is incubated in a solution of heavy water (D₂O). The hydrogen atoms on the protein's backbone amides exchange with deuterium from the solvent at a rate that depends on their solvent accessibility and hydrogen bonding. drughunter.comnih.gov When a ligand such as gluconate binds to the protein, it shields the binding site from the solvent, slowing down the deuterium exchange in that specific region. clearsynth.comnih.gov By analyzing the pattern of deuterium incorporation, researchers can precisely map the ligand binding site and observe conformational changes induced by binding. drughunter.com

Furthermore, for structural studies of membrane proteins (such as transporters) using techniques like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy or neutron scattering, it is often necessary to solubilize the protein in a membrane-mimicking environment. tandfonline.comill.eu Using deuterated detergents or lipids can be highly advantageous. Deuterated detergents minimize interference in ¹H-NMR spectra, allowing the signals from the protein of interest to be observed more clearly. tandfonline.comtandfonline.com In neutron scattering, selective deuteration of either the protein, the lipid, or the solvent allows different components of a complex to be visualized, providing low-resolution structural details about protein-ligand complexes within a mimetic membrane. ansto.gov.auill.eu

The use of deuteration can also enhance the metabolic stability of molecules, which, while often considered in the context of drug development, is also relevant for creating stable probes for long-term experimental studies. juniperpublishers.comtandfonline.com The stronger C-D bond can make a molecule more resistant to degradation, ensuring that the tracer remains intact throughout the course of an experiment. juniperpublishers.com

Table 3: Utility of Deuteration in Studying Molecular Stability and Interactions

TechniqueRole of DeuterationSystem StudiedInformation ObtainedReference
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)D₂O serves as the deuterium source to probe solvent accessibility of the protein backbone.Protein-ligand complexes in solution.Mapping of ligand binding sites and allosteric conformational changes upon binding. drughunter.comnih.gov
Solution-State NMR SpectroscopyUse of deuterated detergents (e.g., DPC-d38) to create a "silent" background for observing protein signals.Membrane proteins solubilized in micelles.High-resolution structural and dynamic information of the protein and its interaction with ligands. tandfonline.comtandfonline.com
Neutron ScatteringSelective deuteration of lipids, proteins, or solvent to create contrast.Lipid bilayers, liposomes, or nanodiscs containing membrane proteins.Low-resolution structure of complexes, location of the protein within the mimetic membrane, and lipid distribution. ansto.gov.auill.eu
Enhanced Probe StabilityReplacement of metabolically labile C-H bonds with stronger C-D bonds in the tracer molecule.In vivo or long-term in vitro cellular assays.Increased experimental window by preventing degradation of the tracer molecule. juniperpublishers.com

Advanced Analytical Method Development and Validation for Gluconate D2 Sodium

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures. For isotopically labeled compounds, the challenge lies in achieving separation from the unlabeled analogue, which is chemically identical. The following sections explore various chromatographic techniques tailored for the analysis of Gluconate-d2 (sodium).

Development of High-Performance Liquid Chromatography (HPLC) Methods for Isotope Discrimination

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like sodium gluconate. While HPLC does not typically separate isotopologues, its coupling with mass spectrometry (LC-MS) allows for their differentiation based on mass. The development of an HPLC method focuses on achieving optimal separation of the gluconate anion from other matrix components.

Research has shown that reversed-phase chromatography can be employed for the separation of gluconate. researchgate.net A study on the analysis of iron(II) gluconate utilized HPLC for qualitative and quantitative assessment. scispace.com For Gluconate-d2 (sodium), a typical HPLC method would involve a C18 column to retain the gluconate anion. The mobile phase composition is critical for achieving good peak shape and retention. A common approach is to use an aqueous buffer with an organic modifier. The use of deuterium (B1214612) oxide as a mobile phase in HPLC has been explored for separating pharmaceuticals, which could be a consideration for minimizing hydrogen-deuterium exchange for certain analytes. researchgate.net

Interactive Table 1: Illustrative HPLC Conditions for Gluconate Analysis

Parameter Condition Purpose
Column C18 (e.g., 150 x 2 mm, 5 µm) Provides retention for the polar gluconate anion.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Facilitates elution and ensures good peak shape.
Gradient Time-based gradient from 5% to 95% B Elutes compounds with varying polarities.
Flow Rate 0.2 mL/min Ensures optimal interaction with the stationary phase.
Column Temperature 40°C Maintains consistent retention times and peak shapes.
Injection Volume 5 µL Standard volume for analysis.

| Detector | Mass Spectrometer (MS) | Allows for mass-based discrimination of Gluconate-d2. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since sodium gluconate is a non-volatile salt, it requires chemical derivatization to increase its volatility for GC analysis. This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile functional groups.

A common derivatization strategy is silylation, though for compounds like glucose and its derivatives, propionylation is also effective. For instance, glucose can be converted into its aldonitrile pentapropionate derivative for GC-MS analysis. nih.govresearchgate.netmit.edunih.gov This approach allows for the determination of deuterium enrichment in glucose hydrogen atoms. nih.govresearchgate.netmit.edunih.gov A similar derivatization can be applied to gluconate. While the primary mass difference between deuterated and non-deuterated compounds is key, the position of the deuterium atom can also slightly affect chromatographic retention times. uta.edu

Interactive Table 2: Example GC Conditions for Derivatized Gluconate Analysis

Parameter Condition Rationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS Creates volatile trimethylsilyl (B98337) (TMS) ethers and esters.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) A common, low-polarity column suitable for a wide range of analytes.
Oven Program 100°C (1 min), ramp to 280°C at 20°C/min, hold for 4 min A temperature gradient to separate derivatives with different boiling points. researchgate.net
Carrier Gas Helium Inert gas for carrying analytes through the column.
Injection Mode Splitless Maximizes the amount of sample reaching the column for trace analysis. nih.gov

| Detector | Mass Spectrometer (MS) | Provides mass information for quantification and identification. |

Ion Chromatography for Anion-Specific Analysis

Ion Chromatography (IC) is specifically designed for the separation and quantification of ions. For Gluconate-d2 (sodium), IC is an excellent technique for analyzing the gluconate anion. Methods have been developed for the determination of gluconate in various matrices, including wine and nuclear waste. researchgate.netlcms.cz

A typical IC system for gluconate analysis uses an anion-exchange column, such as a Metrohm Metrosep or Dionex CarboPac column, with a hydroxide (B78521) or carbonate/bicarbonate eluent. lcms.czchrom-china.com Detection is often achieved using suppressed conductivity or pulsed amperometric detection (PAD). chrom-china.comresearchgate.netnih.gov A study detailed a two-dimensional IC method that successfully determined gluconate with a detection limit of 24.24 µg/L. chrom-china.comnih.gov This high specificity for the anion makes it a robust method for quantifying total gluconate. When coupled with mass spectrometry, it can differentiate between the isotopologues.

Detection and Quantification Strategies

The choice of detector is critical for the accurate quantification of Gluconate-d2 (sodium), especially when it is used as an internal standard for its unlabeled counterpart.

Coupling Chromatographic Techniques with Mass Spectrometry (LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with tandem mass spectrometry (MS/MS) is the gold standard for quantifying isotopically labeled internal standards. Both LC-MS/MS and GC-MS provide high selectivity and sensitivity. The mass spectrometer can easily distinguish between the native gluconate and Gluconate-d2 based on their different mass-to-charge ratios (m/z).

In a typical LC-MS/MS experiment, specific precursor-to-product ion transitions are monitored for both the analyte (gluconate) and the internal standard (Gluconate-d2). This is known as Multiple Reaction Monitoring (MRM). For gluconate (C₆H₁₁O₇⁻), the precursor ion in negative mode would be m/z 195.2. For Gluconate-d2 (assuming deuteration at two positions), the precursor ion would be m/z 197.2. Fragmentation of these ions in the mass spectrometer will produce specific product ions that can be monitored for highly selective quantification. researchgate.net Studies have demonstrated the use of LC-MS/MS for the quantification of gluconate in various food samples with high accuracy. researchgate.netbwise.kr Similarly, GC-MS methods have been extensively developed to measure deuterium enrichment in glucose by analyzing specific fragment ions, a principle directly applicable to gluconate derivatives. nih.govmetsol.com

Interactive Table 3: Hypothetical LC-MS/MS MRM Transitions for Gluconate and Gluconate-d2

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Gluconate 195.2 177.2 (Loss of H₂O) Negative ESI

Development of Specific Spectroscopic Assays for Deuterated Gluconate

Beyond mass spectrometry, other spectroscopic techniques can be employed to characterize and confirm the identity of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal. wikipedia.orglabinsights.nl Conversely, ²H (Deuterium) NMR will show a signal at the chemical shift corresponding to the deuterated position. wikipedia.orgsigmaaldrich.com This makes NMR an excellent technique for confirming the position and extent of deuteration in Gluconate-d2. Studies have used ²H NMR to analyze gluconate derived from deuterated glucose to study metabolic pathways. nih.govcore.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of chemical bonds. The bond between carbon and deuterium (C-D) vibrates at a lower frequency (around 2100-2250 cm⁻¹) compared to a carbon-hydrogen (C-H) bond (around 2850-3000 cm⁻¹). nih.govlibretexts.orgpearson.comvaia.comcsbsju.edu This distinct shift in the IR spectrum provides a clear signature for the presence of deuterium and can be used as a qualitative check for deuteration. nih.gov

These spectroscopic methods, while not typically used for routine quantification in complex matrices, are invaluable during the synthesis and validation of the Gluconate-d2 (sodium) standard to ensure its identity and isotopic purity.

Automated Enzymatic Assay Adaptations for Isotopic Forms

Enzymatic assays offer high specificity for the quantification of analytes like gluconate. The adaptation of these assays for isotopic forms such as Gluconate-d2 (sodium) involves leveraging the inherent specificity of enzymes while accounting for the mass difference introduced by the deuterium labels.

Automated enzymatic methods, often based on flow-injection analysis, have been developed for the determination of sodium ions by utilizing the activation of the enzyme β-galactosidase. nih.govresearchgate.net In such systems, the enzymatic reaction rate is dependent on the concentration of the sodium ion, allowing for its quantification. nih.gov For an isotopic form like Gluconate-d2 (sodium), the fundamental enzymatic reaction remains the same. However, the instrumentation, particularly when coupled with mass spectrometry, must be calibrated to differentiate between the native and the deuterium-labeled gluconate.

The development of these automated assays for isotopic forms requires careful consideration of potential kinetic isotope effects. While the chemical properties of isotopologues are nearly identical, the difference in mass can sometimes lead to slight variations in reaction rates. Therefore, validation of the automated enzymatic assay must confirm that the response for Gluconate-d2 (sodium) is predictable and proportional to its concentration, allowing it to serve as a reliable internal standard.

A typical automated enzymatic assay for gluconate involves the following key components:

Enzyme: A specific enzyme, such as gluconokinase or glucose oxidase, that acts on gluconate. abcam.commegazyme.com

Substrate/Cofactors: Necessary components for the enzymatic reaction to proceed.

Detection System: Often a spectrophotometer to measure the change in absorbance of a product over time, which is proportional to the gluconate concentration. abcam.comr-biopharm.com

For isotopic forms, mass spectrometry is the preferred detection method due to its ability to distinguish between different isotopes. nih.govacs.org The automation of this process enhances throughput and reproducibility.

Table 1: Components of a Typical Automated Enzymatic Assay for Gluconate

ComponentDescriptionRelevance for Isotopic Forms
Enzyme Highly specific catalyst (e.g., Gluconokinase)Specificity ensures that only gluconate and its isotopic variants are measured.
Reaction Buffer Maintains optimal pH and ionic strength for enzyme activity.Conditions must be optimized to minimize any potential kinetic isotope effects.
Detection Method Typically spectrophotometric or mass spectrometric.Mass spectrometry is essential for differentiating and quantifying isotopic forms like Gluconate-d2. nih.govacs.org
Automation System Flow-injection analysis or robotic liquid handling platforms.Increases sample throughput and improves the precision of measurements. nih.gov

Applications as Internal Standards in Quantitative Analytical Methods

The primary application of Gluconate-d2 (sodium) in analytical chemistry is its use as an internal standard, particularly in isotope dilution mass spectrometry (IDMS). researchgate.net Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization in mass spectrometry-based analyses. acs.orgbioanalysis-zone.com By adding a known amount of the isotopically labeled standard to the sample, the ratio of the analyte to the internal standard can be used for accurate quantification. epa.gov

The ideal internal standard has physicochemical properties that are virtually identical to the analyte. bioanalysis-zone.com Stable isotope-labeled compounds like Gluconate-d2 (sodium) are considered the gold standard for internal standards in mass spectrometry because they co-elute with the unlabeled analyte and experience similar ionization efficiency and matrix effects. acs.orgbioanalysis-zone.com

Key Advantages of Using Gluconate-d2 (sodium) as an Internal Standard:

Correction for Matrix Effects: Complex biological or environmental samples can contain substances that interfere with the ionization of the analyte, leading to inaccurate quantification. acs.org Gluconate-d2 (sodium) helps to correct for these matrix effects.

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of an isotopic internal standard significantly improves the precision and accuracy of the measurement. researchgate.netnih.gov

Reliable Quantification in Complex Matrices: Gluconate-d2 (sodium) has been successfully used as an internal standard for the quantification of gluconate in challenging matrices such as nuclear waste, where high salt concentrations and the presence of various metals can interfere with the analysis. researchgate.netiaea.org

Table 2: Research Findings on the Application of Isotope-Labeled Standards

Research AreaFindingReference
Metabolomics The use of uniformly 13C-labeled cell extracts as internal standards significantly improved the linearity of calibration lines and the precision of measurements for microbial metabolome analysis. nih.gov
Protein Quantification Full-length stable isotope-labeled proteins are ideal internal standards as they can account for variations in proteolytic digestion and other sample processing steps. nist.gov
Food Analysis The use of 13C-labeled internal standards reduced matrix effects in the analysis of vitamin D in various food matrices. dtu.dk
Nuclear Waste Analysis Isotopically labeled gluconate (13C6) was used as an internal standard for the quantification of gluconate in nuclear effluents by HPLC-MS. researchgate.net

Method Validation for Accuracy, Precision, and Selectivity in Complex Matrices

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For the quantification of an analyte using Gluconate-d2 (sodium) as an internal standard, the method must be validated for several key parameters, including accuracy, precision, and selectivity, particularly when dealing with complex matrices. nih.govfao.org

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. nih.gov

Precision is a measure of the reproducibility of the method. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of using Gluconate-d2 (sodium) as an internal standard with mass spectrometric detection, selectivity is generally high due to the specific mass-to-charge ratios being monitored.

A study on the determination of gluconate in nuclear waste provides a practical example of method validation in a complex matrix. researchgate.net The method, which utilized isotopically labeled gluconate as an internal standard with HPLC-MS, was validated according to the French standard AFNOR NF T90-210. researchgate.netresearchgate.net The validation demonstrated that the method was sufficiently selective and accurate for the quantification of gluconate in these challenging samples. researchgate.netiaea.org

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision Degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 15%.
Selectivity Ability to measure the analyte in the presence of interfering substances.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.

Acceptance criteria can vary depending on the specific application and regulatory guidelines.

Applications of Gluconate D2 Sodium in Diverse Research Fields Excluding Human Clinical Data

Material Science and Engineering Research

In material science, the compound's ability to interact with metal ions and influence crystallization processes makes it a valuable tool for developing and improving materials. atamankimya.comjungbunzlauer.com

Sodium gluconate is widely investigated as a chemical admixture in construction materials, particularly Portland cement concrete. wikipedia.orgresearchgate.net It functions primarily as a set retarder and a water reducer (plasticizer). bisley.bizshchemgroup.com

Set Retardation: By chelating calcium ions (Ca²⁺) present in the cement paste, sodium gluconate slows the hydration of cement minerals like tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). patsnap.comiccc-online.org This delays the setting time of the concrete, which is crucial for large-scale projects, hot weather concreting, and long transit times, as it maintains workability and prevents premature hardening. shchemgroup.comomanchem.com Dosages as low as 0.15% or less can significantly delay the initial setting time. shchemgroup.com

Water Reduction and Improved Workability: As a plasticizer, it disperses cement particles, reducing the van der Waals forces between them and improving wetting. atamankimya.com This enhances the fluidity and workability of the concrete mix without increasing the water content. bisley.bizshchemgroup.com Alternatively, it allows for a reduction in the water-to-cement ratio, which can lead to increased compressive strength and durability. shchemgroup.com Adding 0.1% sodium gluconate can reduce water requirements by approximately 10%. shchemgroup.com

Enhanced Durability: Research indicates that its use can lead to improved concrete properties, including better resistance to freezing and thawing, reduced cracking, and decreased permeability. lignincorp.com It also helps to inhibit the corrosion of steel reinforcements within the concrete. bisley.bizglobalchemicalresources.com

The use of a deuterated variant like Gluconate-d2 (sodium) would allow researchers to precisely track the compound's distribution within the cement matrix and its interaction with hydration products using techniques like NMR spectroscopy, providing deeper insights into the retardation mechanism. iccc-online.orgnih.gov

Table 1: Effects of Sodium Gluconate as a Concrete Admixture

Property Effect Research Finding
Workability Enhances fluidity and plasticity. bisley.bizshchemgroup.com At a constant water-to-cement ratio, the addition of sodium gluconate improves the ease of placing and finishing concrete. shchemgroup.com
Setting Time Delays the initial and final set of concrete. shchemgroup.comiccc-online.org The retardation effect is proportional to the dosage, allowing for controlled setting times in various conditions. shchemgroup.com
Strength Can increase compressive and tensile strength. shchemgroup.comlignincorp.com By reducing the water-to-cement ratio, it leads to a denser, stronger concrete matrix. shchemgroup.com
Durability Improves resistance to environmental factors. lignincorp.com Enhances anti-seepage, anti-freezing, and anti-carbonization properties. lignincorp.com
Corrosion Acts as a corrosion inhibitor for steel reinforcement. globalchemicalresources.com Protects embedded metal from the corrosive effects of chlorides and other agents. kemele.com

The dual functionality of gluconate as a complexing (chelating) and dispersing agent is a key area of research in material formulations. atamankimya.com

Complexing Action: Gluconate forms stable complexes with di- and trivalent metal ions such as calcium (Ca²⁺), iron (Fe³⁺), and aluminum (Al³⁺), especially in alkaline solutions. jungbunzlauer.com This ability to sequester metal ions prevents their unwanted precipitation or reaction in various formulations. patsnap.com This property is superior to many other chelating agents like EDTA and NTA in alkaline environments. jungbunzlauer.comomanchem.com

Dispersing Action: In systems containing fine particles, such as cement or pigments, sodium gluconate adsorbs onto the particle surfaces. atamankimya.comiccc-online.org This creates repulsion between particles, preventing agglomeration and promoting a stable, uniform dispersion. atamankimya.com This action improves the homogeneity and performance of the final material.

While direct research on Gluconate-d2 (sodium) in polymer synthesis is not widespread, the functional properties of the gluconate ion are relevant to the synthesis of polymer composites, particularly those involving mineral or metallic components.

In the synthesis of composite materials, such as those combining hydrophilic and hydrophobic polymers with nanoparticles like hydroxyapatite, precise control over dispersion is critical. mdpi.com Sodium salts are often used to manage pH and ionic interactions during synthesis. mdpi.com The dispersing properties of gluconate could be investigated to prevent the agglomeration of nanoparticles within a polymer matrix, ensuring a homogenous final composite material. Furthermore, in studies synthesizing polymer-based retarders, sodium gluconate is often used as a benchmark or a component in blended systems to modify the properties of materials like gypsum-based self-leveling compounds. researchgate.net The use of deuterated gluconate could aid in the characterization of these complex systems, helping to elucidate the competitive adsorption mechanisms between gluconate and other polymers on particle surfaces. researchgate.net

Industrial Process Optimization and Green Chemistry

The biodegradability and non-toxic nature of sodium gluconate make it an attractive compound for green chemistry initiatives and for optimizing industrial processes to be more environmentally friendly. bisley.bizpatsnap.com

Sodium gluconate is an effective chelating agent in industrial cleaning formulations, particularly for removing rust, scale, and mineral deposits from metal surfaces. atamanchemicals.comnexchem.co.uk

Metal Cleaning: It is used in alkaline solutions to clean steel, iron, and other metals by sequestering metal ions and preventing the redeposition of dissolved soils and oxides. atamanchemicals.commystrikingly.com This action helps in preparing metal surfaces for subsequent treatments like painting or plating. atamanchemicals.com

Bottle Washing: In industrial bottle washing, it prevents the buildup of scale from hard water by chelating calcium and magnesium ions, resulting in cleaner surfaces. mystrikingly.com

Green Chemistry: As a biodegradable and non-toxic alternative to phosphates and other persistent chelating agents, it aligns with green chemistry principles. jungbunzlauer.combisley.biz It is readily broken down by microorganisms, minimizing its environmental impact. patsnap.com

Table 2: Chelating Performance in Industrial Applications

Application Function Mechanism
Metal Surface Cleaning Rust and scale removal. atamanchemicals.commystrikingly.com Forms stable, soluble complexes with iron and other metal oxides, lifting them from the surface. jungbunzlauer.com
Industrial Water Systems Scale prevention. globalchemicalresources.com Sequesters Ca²⁺ and Mg²⁺ ions from hard water, preventing the formation of insoluble carbonate and sulfate (B86663) scales. jungbunzlauer.com

| Alkaline Cleaning Formulations | Enhances cleaning efficiency. atamankimya.com | Stabilizes metal ions in highly alkaline solutions, preventing their precipitation and improving detergent performance. atamankimya.comjungbunzlauer.com |

In the field of electroplating, sodium gluconate is researched for its ability to improve the quality and efficiency of metal deposition. kemele.comnexchem.co.uk

Bath Stabilization: It acts as a sequestrant in plating baths, forming complexes with impurity metal ions that could otherwise interfere with the plating process and cause defects in the final coating. kemele.comatamanchemicals.com

Improved Plating Quality: By stabilizing the solution, it helps in achieving a more uniform and brighter finish. kemele.com It has been used in copper, zinc, and cadmium plating baths to increase luster. kemele.comatamanchemicals.com In nickel-iron alloy electroplating, it can help clarify the solution and produce fine-grained, level deposits. atamankimya.com

The use of Gluconate-d2 (sodium) in these studies could help elucidate the specific role and fate of the gluconate ion at the electrode-solution interface during the electrodeposition process.

Role in Water Treatment Technologies and Scale Inhibition Research

While direct studies specifying the use of Gluconate-d2 (sodium) in water treatment are not prevalent in the reviewed literature, the well-established role of its non-deuterated counterpart, sodium gluconate, as a corrosion and scale inhibitor provides a strong basis for its application in mechanistic research. research-nexus.netiaea.orgresearchgate.net Sodium gluconate is effective in preventing the formation of calcium carbonate scale, a common issue in cooling water systems. mdpi.com It functions by chelating with calcium ions (Ca²⁺) to form stable, soluble complexes, which slows down the nucleation and growth of scale crystals. researchgate.net Research indicates that the inhibition efficiency of sodium gluconate increases with higher temperatures and concentrations. researchgate.net

The proposed mechanism involves the adsorption of gluconate anions onto the surface of ordinary steel, a process that aligns with the Langmuir adsorption isotherm model. research-nexus.net This adsorbed layer acts as a protective film, hindering both anodic and cathodic corrosion reactions, with a more dominant effect on the anodic process. electrochemsci.org

The use of Gluconate-d2 (sodium) in this context would be as an isotopic tracer. By labeling the gluconate, researchers could precisely track its distribution and fate within a water treatment system. This could provide invaluable data on:

The kinetics of the adsorption process onto metal surfaces.

The stability of the gluconate-metal complexes under various operational conditions.

The degradation pathways of gluconate in industrial water systems.

Such studies, employing techniques like mass spectrometry, would offer a more detailed understanding of the inhibition mechanism than what is achievable with non-labeled compounds alone.

Table 1: Research Findings on Sodium Gluconate in Water Treatment

Research Area Finding Implication for Gluconate-d2 (sodium) Research
Scale Inhibition Sodium gluconate effectively inhibits CaCO₃ scale by forming stable complexes with Ca²⁺ ions. researchgate.netmdpi.com Gluconate-d2 (sodium) can be used as a tracer to quantify the formation and stability of these complexes in real-time.
Corrosion Inhibition It acts as a mixed-type inhibitor for steel, primarily hindering anodic reactions through surface adsorption. research-nexus.netelectrochemsci.org Isotopic labeling would allow for precise measurement of adsorption rates and surface coverage.
Temperature Effect Inhibition efficiency increases with temperature at higher concentrations. researchgate.net Deuterated tracers can help elucidate the thermodynamic and kinetic factors behind this temperature dependence.

Non-Human Biological and Biotechnological Research

Aspergillus niger is a key microorganism used in the industrial production of sodium gluconate through the fermentation of glucose. researchgate.netresearchgate.net The biosynthesis is an aerobic process catalyzed by the enzymes glucose oxidase and catalase. researchgate.net The efficiency of this fermentation is highly dependent on factors like the dissolved oxygen concentration. researchgate.net Research has shown that increasing the inlet oxygen concentration can shorten the fermentation time and increase the yield of sodium gluconate, partly by directing more glucose towards its synthesis rather than other metabolic pathways like the TCA cycle. researchgate.net

While studies on the direct use of Gluconate-d2 (sodium) to enhance fermentation are not available, its application as a tracer is highly relevant for optimizing these processes. In metabolic flux analysis, deuterated substrates are invaluable for mapping the flow of carbon through various metabolic pathways. By introducing Gluconate-d2 (sodium) into a fermentation broth, researchers could:

Investigate potential product inhibition effects by tracking the uptake or accumulation of the labeled gluconate.

Study the reversibility of certain enzymatic steps in the gluconate pathway.

Quantify the exchange of metabolites between the cell and the medium.

Furthermore, general methods for bioactive natural product discovery utilize deuterium (B1214612) labeling by growing microbial strains in deuterated water to label the entire metabolome. biorxiv.org This approach allows for the identification of compounds from a complex mixture that bind to specific cellular targets. biorxiv.org

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. wikipedia.orgresearchgate.net This is a primary application for deuterated compounds like Gluconate-d2 (sodium). Research on 6-phosphogluconate dehydrogenase, an enzyme in the pentose (B10789219) phosphate (B84403) pathway, has utilized 3-deuterated 6-phosphogluconate to probe its reaction mechanism. nih.gov These studies measure the differences in reaction rates between the normal and deuterated substrates to determine which chemical bond-breaking step is rate-limiting. nih.gov

For instance, in the case of 6-phosphogluconate dehydrogenase from yeast, multiple isotope effect studies showed that hydride transfer precedes decarboxylation in a stepwise manner. nih.gov The deuterium isotope effect on V/K was found to be 1.54. nih.gov Similarly, studies on the enzyme from Candida utilis used deuterium isotope effects to reveal that the presence of the product, 6-phosphogluconate (6PG), acts as an allosteric activator, changing the rate-limiting step of the reaction. unife.itnih.gov

Table 2: Kinetic Isotope Effects in 6-Phosphogluconate Dehydrogenase from Candida utilis

Condition D(V/K) D(V) Interpretation
Absence of 6PG 1.68 2.46 A slow step preceding the chemical process is rate-limiting. unife.itnih.gov

| Presence of 6PG | 2.84 | 1.38 | The rate-limiting step follows the isotope-sensitive step. unife.itnih.gov |

These examples with a closely related compound strongly suggest that Gluconate-d2 (sodium) would be a critical tool for:

Characterizing the enzymes involved in gluconate metabolism in various microorganisms, such as the nonphosphorylative pathway in Aspergillus niger which involves the dehydration of gluconate. nih.gov

Guiding metabolic engineering efforts to improve the production of gluconate or other biochemicals by identifying and overcoming rate-limiting enzymatic steps.

Isotopic labeling is a fundamental technique in plant science for tracing metabolic pathways and understanding nutrient allocation. For example, deuterium labeling has been used to study cellulose (B213188) biosynthesis in trees, distinguishing between climatic and biochemical influences on the isotope ratios in tree rings. nih.gov Similarly, isotopic carbon labeling has been employed to investigate the commitment of fixed carbon to cellulose synthesis in leaves. oup.com

While direct studies using Gluconate-d2 (sodium) in plants were not identified, the principles of isotopic tracing are directly applicable. Given that gluconate can be metabolized by plants, Gluconate-d2 (sodium) could be used as a tracer to investigate:

The rate of gluconate uptake by plant roots or leaves.

Its metabolic fate within the plant, including its potential conversion to other organic acids or sugars.

Its role in plant responses to abiotic stress, building on findings that related compounds can improve stress tolerance.

Deuterium labeling is a powerful technique for studying the structure and dynamics of macromolecules like cellulose using methods such as neutron scattering and NMR spectroscopy. osti.gov The substitution of hydrogen with deuterium alters the scattering length density, making it possible to highlight specific components within a complex biological assembly.

Research has demonstrated the production of fully deuterated bacterial cellulose by growing bacteria like Gluconacetobacter hansenii in a deuterium oxide (D₂O)-based medium with deuterated glycerol. nih.gov Small-angle neutron scattering analysis confirmed that the deuterium incorporation was high (>90%) and did not cause significant structural changes to the cellulose itself. nih.gov This deuterated cellulose is invaluable for studying its interactions with other biopolymers in the plant cell wall.

The stability of cellulose is inherently linked to its interaction with water and the extensive network of hydrogen bonds. mdpi.comlsbu.ac.uk Water molecules can be adsorbed onto cellulose microfibrils, and their mobility and interactions can be probed using ²H MAS NMR by exposing the cellulose to heavy water. rsc.org These studies help to understand how water affects the mechanical properties and structural stability of cellulose. mdpi.com While not a direct application of supplying Gluconate-d2 (sodium), this research area demonstrates the profound utility of deuterium in probing the stability and dynamics of key biological polymers.

Food Science and Agricultural Research (Non-Human Consumption Focus)

In agricultural research, sodium gluconate and its calcium salt are explored as non-antibiotic growth promoters in livestock feed. Studies in broiler chickens have shown that sodium gluconate supplementation can enhance body weight and feed conversion efficiency. umt.edu.pk It is thought to act as a prebiotic, promoting the production of beneficial short-chain fatty acids like butyrate (B1204436) in the intestine. umt.edu.pk Similarly, feeding calcium gluconate to dairy and beef cattle has been investigated for its potential to improve milk production and weight gain by modulating hindgut microbial populations and fermentation. selko.comnih.govuga.edu

The use of stable isotopes is also a key technology in food science for verifying the geographical origin and feed composition of animal products. researchgate.netusda.govresearchgate.net The isotopic ratios of elements like hydrogen (including deuterium), carbon, and nitrogen in animal tissues reflect the isotopic composition of their diet and drinking water. researchgate.net

In this context, Gluconate-d2 (sodium) could be used as a tracer in animal nutrition studies to:

Quantify the absorption and metabolic fate of gluconate in the gastrointestinal tract of livestock.

Determine its contribution to the production of volatile fatty acids in the hindgut.

Track its distribution into edible tissues like muscle, which could be relevant for understanding nutrient deposition.

For example, studies have successfully used stable isotopes of zinc to intrinsically label chicken meat for use in absorption studies, demonstrating the feasibility of such tracer-based approaches in poultry. cambridge.orgnih.gov

Flavor Chemistry and Product Stability Studies

In the food industry, sodium gluconate is valued for its ability to improve flavor profiles and enhance product stability. It functions as a sequestrant, binding metal ions that can catalyze oxidative reactions leading to off-flavors and discoloration. cornell.educore.ac.uk It is also known to mask the bitterness of certain ingredients, such as high-intensity sweeteners, and stabilize emulsions and proteins in products like dressings and dairy. core.ac.ukdntb.gov.ua

The use of Gluconate-d2 (sodium) as an internal standard in analytical chemistry provides a robust method for studying these properties with high accuracy. In quantitative analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response.

Detailed Research Applications:

Quantifying Degradation and Shelf Life: Researchers can add a known quantity of Gluconate-d2 (sodium) to a food or beverage product at the beginning of a stability trial. Over time, samples of the product can be analyzed. By comparing the consistent signal of the deuterated standard to the signal of the natural (d0) sodium gluconate, analysts can precisely measure any degradation or loss of the natural compound. This helps in determining the shelf life and understanding the chemical changes that affect taste and stability.

Tracer for Flavor Interaction: Gluconate-d2 (sodium) can be used to trace the interaction of gluconate with other flavor molecules. For instance, in a beverage containing a bitter compound, researchers can track the deuterated gluconate to understand the stoichiometry and kinetics of the binding that leads to bitterness masking. This provides valuable data for optimizing ingredient formulations for a more palatable product.

Below is an interactive data table illustrating a hypothetical study on the stability of sodium gluconate in a beverage, using Gluconate-d2 (sodium) as an internal standard for quantification via LC-MS.

Time (Weeks)Natural Gluconate (d0) Peak AreaGluconate-d2 (d2) Peak Area (Internal Standard)Calculated Concentration of Natural Gluconate (mg/L)
085,43085,100100.4
482,11585,15096.4
878,98085,05092.9
1275,50085,12088.7
2468,32085,08080.3

Soil Chemistry and Plant Nutrient Availability Research

In agriculture, gluconates play a significant role in enhancing nutrient availability to plants. Gluconic acid and its salts are excellent chelating agents, especially for micronutrients like iron, zinc, and copper. nih.govjungbunzlauer.com This chelation prevents the metal ions from precipitating into insoluble forms in the soil, keeping them in a soluble state that plant roots can absorb. researchgate.netgoogle.com Furthermore, many soil microorganisms naturally produce organic acids, including gluconic acid, to solubilize essential minerals like phosphate from the soil matrix. frontiersin.org

Gluconate-d2 (sodium) serves as a critical tracer for elucidating these complex interactions within the soil-plant system.

Detailed Research Findings:

Tracing Nutrient Uptake: By creating a nutrient solution containing a metal (e.g., Zinc) chelated with Gluconate-d2, researchers can precisely track the uptake of the entire chelated molecule by the plant. Subsequent analysis of plant tissues can differentiate the deuterated gluconate from any other organic acids, confirming that the nutrient was absorbed via the gluconate chelate pathway. This helps in designing more efficient fertilizers. A recent review highlighted that zinc gluconate, due to its high bioavailability, is a superior source for foliar application to correct zinc deficiency and improve crop yields. researchgate.net

Investigating Microbial Metabolism: When Gluconate-d2 (sodium) is introduced into a soil sample, it can be used to study the rate at which soil microbes consume and metabolize gluconate. By measuring the disappearance of the labeled compound or the appearance of labeled metabolic byproducts, scientists can quantify the activity of specific microbial pathways. This is vital for understanding the carbon cycle and the role of microbes in soil fertility. dntb.gov.uanih.gov

Mobility and Persistence in Soil: The movement and persistence of gluconate-based fertilizers or amendments in soil can be monitored using Gluconate-d2 (sodium). Researchers can apply the labeled compound to a soil column and analyze samples at different depths over time to determine its mobility, potential for leaching, and rate of biodegradation. agrilife.org

The following interactive data table presents hypothetical findings from a study comparing the uptake of zinc by seedlings when supplied as inorganic zinc sulfate versus zinc chelated with Gluconate-d2.

TreatmentZinc Concentration in Leaf Tissue (mg/kg)Deuterated Gluconate Detected in Leaf Tissue (Yes/No)
Control (No Zinc Added)18No
Zinc Sulfate (Inorganic)35No
Zinc Gluconate-d2 (Chelated)52Yes

Environmental Fate and Degradation of Gluconate and Deuterated Analogs

Biodegradation Pathways and Kinetics in Natural Environments

Gluconate is recognized as a readily biodegradable substance in both aerobic and anaerobic environments. santos.com Its degradation is a key process in the carbon cycle, involving numerous microbial pathways.

The biodegradation of gluconate is primarily facilitated by microbial enzymes. Under both aerobic and anaerobic conditions, a common route for gluconate catabolism is the Entner-Doudoroff (ED) pathway. wikipedia.orguni-konstanz.de

Aerobic Degradation: In the presence of oxygen, many bacteria and fungi can utilize gluconate as a sole carbon source. nih.gov In organisms like Pseudomonas aeruginosa, aerobic glucose metabolism can proceed via a direct oxidation to gluconate, which is then phosphorylated to 6-phosphogluconate and enters the ED pathway. nih.gov The ED pathway ultimately cleaves 6-phosphogluconate into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are then funneled into central metabolism. uni-konstanz.de Some fungi, like Aspergillus niger, can utilize a non-phosphorylative pathway where gluconate is first dehydrated to 2-keto-3-deoxy-gluconate (KDG) before being cleaved into pyruvate and glyceraldehyde. asm.org

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria also metabolize gluconate, often through the ED pathway or other fermentative routes. uni-konstanz.de For instance, Escherichia coli can degrade gluconate via the ED pathway under anaerobic conditions. asm.org The process is also vital in syntrophic communities, where the breakdown of gluconate can produce hydrogen (H₂), a valuable resource for other microorganisms, such as those involved in the reductive dechlorination of environmental pollutants. researchgate.net Studies have shown that under anaerobic test conditions, 100% of sodium gluconate was degraded after 35 days. santos.com An aerobic closed bottle test showed 89% degradation over 28 days. santos.com

Influence of Deuteration (Gluconate-d2): The introduction of deuterium (B1214612) at the C2 position (d2) could influence the rate of biodegradation. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.govbeilstein-journals.org This phenomenon, known as the kinetic isotope effect (KIE), can slow down reactions where C-H bond cleavage is the rate-determining step. researchgate.netacs.orgnih.gov If the initial enzymatic oxidation or dehydration of gluconate involves the removal of a hydrogen atom from the C2 position, the biodegradation of Gluconate-d2 would likely be slower than that of its non-deuterated counterpart. While specific studies on Gluconate-d2 are lacking, research on other deuterated compounds has demonstrated increased metabolic stability. nih.govmdpi.com However, this effect does not render the molecule non-biodegradable but rather may decrease the rate of its degradation.

A wide array of microorganisms is capable of degrading gluconate. These microbes possess the specific enzymes, such as gluconokinase and dehydratases, required for its catabolism. nih.gov

Pseudomonas species: Many bacteria from this genus are well-known for their ability to utilize gluconate through the Entner-Doudoroff pathway. wikipedia.orgnih.gov

Aspergillus niger : This fungus is notable for using a non-phosphorylative pathway for gluconate degradation. asm.orgresearchgate.net

Escherichia coli : This bacterium utilizes an inducible Entner-Doudoroff pathway for gluconate metabolism. asm.org

Variovorax paradoxus : This bacterium can use gluconate as a carbon source, and its presence can influence the activity of enzymes involved in the degradation of other compounds. nih.gov

Anaerobic Consortia: In anaerobic environments like sediments or wastewater treatment systems, complex microbial communities work together to break down gluconate. It can serve as a primary hydrogen donor in these systems, supporting the growth of other bacteria that carry out processes like methanogenesis or reductive dechlorination. researchgate.net

Environmental Mobility and Partitioning Studies

The movement of a chemical through the environment is governed by its physical and chemical properties, particularly its interaction with soil, sediment, and water.

Sodium gluconate has a low potential for adsorption to soil and sediment. santos.com This is primarily due to its high water solubility and low octanol-water partition coefficient (Log Kow). The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil; a low Koc value indicates weak adsorption and high mobility. chemsafetypro.com Estimated Koc values for sodium gluconate are very low, suggesting it will not bind strongly to soil particles. santos.com

The primary mechanism for the sorption of organic compounds in soil is often partitioning into soil organic matter. nih.gov Given gluconate's ionic nature and high hydrophilicity, these interactions are expected to be weak. Therefore, gluconate is likely to remain predominantly in the aqueous phase of soil and sediment systems.

Influence of Deuteration (Gluconate-d2): Isotopic substitution of hydrogen with deuterium is not expected to significantly alter the fundamental physical properties that govern adsorption, such as water solubility and polarity. Studies on other deuterated organic compounds have investigated their sorption behavior, but the results are highly dependent on the specific compound and the nature of the sorbent. nih.govpublish.csiro.au For a highly soluble and polar molecule like gluconate, the change in adsorption behavior due to deuteration is predicted to be minimal. It is therefore expected that Gluconate-d2, like its non-deuterated form, would exhibit low adsorption to soil and sediment.

The potential for a chemical to leach from the soil surface into groundwater is directly related to its mobility in soil. researchgate.net Chemicals with high water solubility and low adsorption coefficients are more likely to be transported downward with percolating water. pmpinc.com

Given sodium gluconate's properties—high water solubility and low Koc—it is expected to have very high mobility in soil. santos.com This high mobility translates to a significant potential for leaching into groundwater systems. pmpinc.commakingcosmetics.com However, this leaching potential is mitigated by its rapid biodegradation. If the rate of degradation in the upper soil layers is faster than the rate of transport, the amount of gluconate reaching the groundwater will be substantially reduced.

Influence of Deuteration (Gluconate-d2): The leaching potential of Gluconate-d2 would be a function of its mobility and its persistence. As its mobility is expected to be similar to that of non-deuterated gluconate, any difference in leaching would primarily arise from a change in its degradation rate. If the KIE significantly slows down its biodegradation in the soil profile, a greater fraction of Gluconate-d2 could potentially leach into groundwater compared to standard gluconate under identical conditions. Research on deuterated phenols in cement has suggested a high leaching potential, underscoring that deuterated compounds can be mobile. lsu.edu

Studies on Environmental Stability and Persistence in Various Media

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes.

Sodium gluconate is considered to be not persistent in the environment. santos.com Its structure as a simple sugar acid makes it an attractive substrate for a wide range of microorganisms, leading to its rapid removal from soil and water systems through biodegradation. santos.comnih.gov Because it is readily biodegradable, its environmental half-life is expected to be substantially less than 60 days. santos.com Its chemical stability is high under normal storage conditions, but it readily decomposes in the presence of suitable microbial populations. acs.org

Q & A

Q. What analytical techniques are recommended for characterizing sodium gluconate-d2 in solution stability studies?

Q. How can researchers mitigate batch-to-batch variability in sodium gluconate-d2 synthesis?

  • Methodological Answer : Standardize reaction conditions (e.g., pH 7.0, 25°C) and use certified reference materials (CRMs) for calibration. Implement quality control via ion chromatography to quantify residual sodium ions and deuterium oxide (D2O) purity. Cross-validate batches using orthogonal methods like X-ray diffraction (XRD) for crystallinity .

Q. What are the critical parameters for assessing sodium gluconate-d2’s biocompatibility in cell culture studies?

  • Methodological Answer : Test cytotoxicity using MTT assays across concentrations (0.1–10 mM) and exposure times (24–72 hrs). Monitor osmolarity shifts with a vapor pressure osmometer, ensuring values remain within ±10 mOsm/kg of control. Include deuterated vs. non-deuterated controls to isolate isotopic effects .

Q. How should sodium gluconate-d2 be stored to prevent degradation in long-term studies?

  • Methodological Answer : Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation. For solutions, use deuterated solvents (e.g., D2O) and buffer at pH 6.5–7.5 to minimize hydrolysis. Conduct stability tests monthly via HPLC to detect decomposition products .

Q. What databases are most reliable for accessing toxicological data on gluconate derivatives?

  • Methodological Answer : Prioritize peer-reviewed databases like PubMed and SciFinder, using search terms such as "Gluconates/toxicity"[mh] or CASRN 299-27-4[rn]. Exclude non-peer-reviewed sources (e.g., ) and apply syntax tags (e.g., [tw], [rn]) to refine results .

Advanced Research Questions

Q. How can isotopic tracing with sodium gluconate-d2 resolve metabolic flux ambiguities in glycolysis studies?

  • Methodological Answer : Administer deuterated gluconate to cell cultures and track <sup>2</sup>H incorporation into downstream metabolites (e.g., pyruvate) via LC-MS/MS. Compare labeling patterns to non-deuterated controls to distinguish glycolytic vs. pentose phosphate pathway activity. Normalize data using <sup>13</sup>C-glucose as an internal standard .

Q. What experimental designs address conflicting reports on sodium gluconate-d2’s aquatic toxicity?

Q. How do crystallographic differences between deuterated and non-deuterated sodium gluconate affect enzymatic binding assays?

  • Methodological Answer : Perform X-ray crystallography at 1.8 Å resolution to compare hydrogen/deuterium bonding networks. Use molecular dynamics simulations (AMBER or GROMACS) to quantify binding energy shifts (ΔΔG) in enzyme-substrate complexes. Validate with isothermal titration calorimetry (ITC) .

Q. What strategies reconcile discrepancies in sodium gluconate-d2’s pharmacokinetic data across animal models?

  • Methodological Answer : Conduct allometric scaling across species (rats, mice, primates) using body surface area normalization. Adjust for deuterium kinetic isotope effects (KIEs) via Arrhenius plots of metabolic clearance. Cross-validate with microdialysis probes to measure real-time plasma/brain partition coefficients .

Q. How can machine learning optimize sodium gluconate-d2’s use as a tracer in complex biological systems?

  • Methodological Answer :
    Train neural networks on isotopic enrichment datasets to predict tracer distribution in multi-organ models. Use SHAP (SHapley Additive exPlanations) values to identify critical variables (e.g., membrane permeability, enzymatic Vmax). Validate with <sup>19</sup>F-MRI co-registration in vivo .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference EPA and ECHA databases to identify study design variables (e.g., exposure duration, test organism life stages) that may explain conflicting toxicity results .
  • Experimental Reproducibility : Document all synthesis parameters (e.g., D2O batch, drying time) in Supplementary Information to enable replication .

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